4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-{6,6-DIMETHYL-2,4-DIOXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes a trifluoromethyl group, an oxolane ring, and a sulfonamide group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 4-CHLORO-N-{6,6-DIMETHYL-2,4-DIOXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZENE-1-SULFONAMIDE involves multiple steps, including the formation of the indole ring, the introduction of the trifluoromethyl group, and the attachment of the sulfonamide group. The reaction conditions typically require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-CHLORO-N-{6,6-DIMETHYL-2,4-DIOXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{6,6-DIMETHYL-2,4-DIOXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the trifluoromethyl group can enhance the compound’s binding affinity to its targets. The oxolane ring may contribute to the compound’s stability and solubility.
Comparison with Similar Compounds
Similar compounds include:
4-CHLORO-2,6-DIMETHYLANILINE: This compound is used as a substrate in palladium-catalyzed cyanations of aryl chlorides.
4-CHLORO-N,5’-DIMETHYL-2’-METHOXYBENZANILIDE: This compound has a similar structure but with different functional groups.
The uniqueness of 4-CHLORO-N-{6,6-DIMETHYL-2,4-DIOXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24ClF3N2O5S |
---|---|
Molecular Weight |
520.9 g/mol |
IUPAC Name |
4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(oxolan-2-ylmethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H24ClF3N2O5S/c1-20(2)10-16-18(17(29)11-20)21(22(24,25)26,19(30)28(16)12-14-4-3-9-33-14)27-34(31,32)15-7-5-13(23)6-8-15/h5-8,14,27H,3-4,9-12H2,1-2H3 |
InChI Key |
INWSNOREICHKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3CCCO3)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.